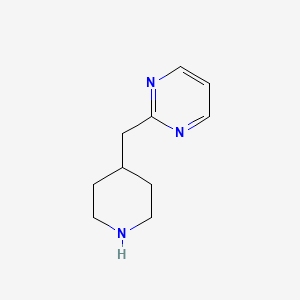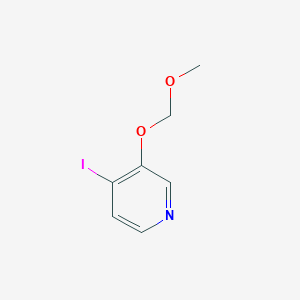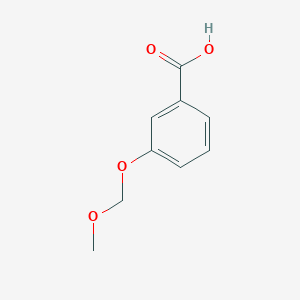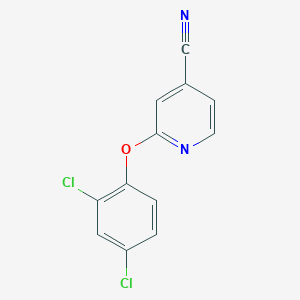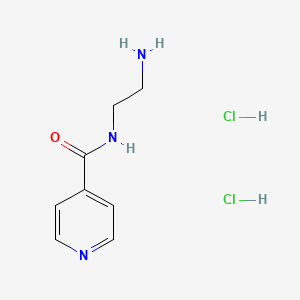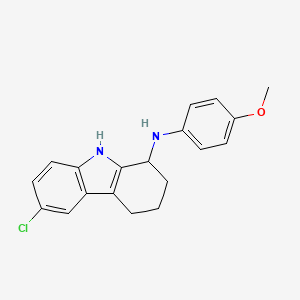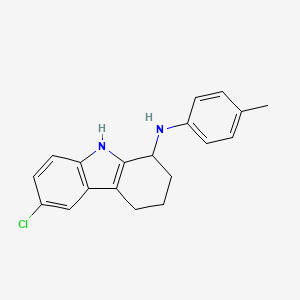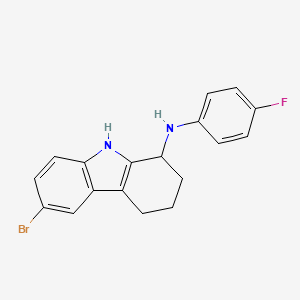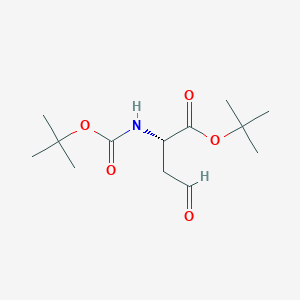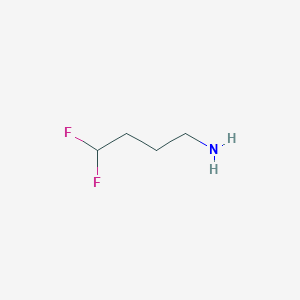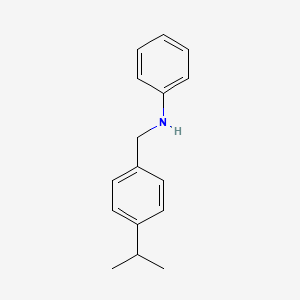
N-(4-Isopropylbenzyl)aniline
説明
“N-(4-Isopropylbenzyl)aniline” is a chemical compound with the CAS Number: 81308-22-7 and a molecular weight of 225.33 . Its IUPAC name is N-(4-isopropylbenzyl)aniline .
Molecular Structure Analysis
The molecular formula of “N-(4-Isopropylbenzyl)aniline” is C16H19N . The InChI code for this compound is 1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-Isopropylbenzyl)aniline” are not available, it’s known that aniline derivatives can be involved in various chemical reactions. For instance, they have been used as catalysts in hydrazone formation .Physical And Chemical Properties Analysis
“N-(4-Isopropylbenzyl)aniline” has a molecular weight of 225.33 . It’s recommended to be stored at ambient temperature .科学的研究の応用
Corrosion Inhibition
N-(4-Isopropylbenzyl)aniline analogs demonstrate significant potential in corrosion inhibition. A study by Daoud et al. (2014) synthesized a thiophene Schiff base related to N-(4-Isopropylbenzyl)aniline and investigated its efficacy in preventing corrosion of mild steel in acidic environments. The compound showed excellent performance as a corrosion inhibitor, with its efficiency increasing at higher concentrations. This finding is vital for industries where metal corrosion is a concern, offering a potential pathway for more effective corrosion management (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activity
Compounds structurally similar to N-(4-Isopropylbenzyl)aniline have been studied for their antimicrobial properties. Subi et al. (2022) conducted research on 4-Methoxy-N-(nitrobenzylidene)-aniline, revealing its potential in antimicrobial applications. The study highlighted the compound's effectiveness against specific strains of bacteria and fungi, underscoring the broader scope of such compounds in combating microbial infections and their potential in pharmaceutical research (Subi, Dhas, Balachandran, & Joe, 2022).
Enzyme Inhibition
N-Phenylsulfonamide derivatives, related to N-(4-Isopropylbenzyl)aniline, have shown promising results in enzyme inhibition studies. Kazancioglu and Senturk (2020) synthesized such derivatives and evaluated their inhibitory effects on various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, cancer, and Alzheimer's disease. The study demonstrated that some of these compounds are potent inhibitors, suggesting their potential use in developing new therapeutic agents (Kazancioglu & Senturk, 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPQNBGNMSILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



